N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE
Overview
Description
N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE is a complex organic compound that features both indene and indole moieties These structures are significant in organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This could include the use of continuous flow reactors to enhance reaction efficiency and product consistency. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-acetic acid derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indoles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-acetic acid derivatives, which are important in plant growth regulation .
Scientific Research Applications
N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors in the body, influencing biological processes such as cell growth and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.
Uniqueness
N-[(1Z)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]-2-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE is unique due to its combination of indene and indole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dihydroinden-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-25-16-5-7-20-17(11-16)15(13-24-20)8-9-23-19-6-4-14-10-21(26-2)22(27-3)12-18(14)19/h5,7,10-13,24H,4,6,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTXTIKDWWTGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN=C3CCC4=CC(=C(C=C43)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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